

### A Water-Soluble Prodrug of Diazepam for Enhanced Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Avizafone |           |
| Cat. No.:            | B1665846  | Get Quote |

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Avizafone**, a water-soluble prodrug of diazepam. It is intended for researchers, scientists, and drug development professionals interested in prodrug design, benzodiazepine pharmacology, and the development of therapeutics for neurological emergencies.

# Introduction: The Need for a Soluble Benzodiazepine

Diazepam, a cornerstone of therapy for anxiety, seizures, and muscle spasms, has long been hampered by its poor water solubility.[1][2] This characteristic complicates parenteral administration, often necessitating the use of organic solvents that can lead to injection site pain and erratic absorption. To address these limitations, **Avizafone** was developed as a water-soluble prodrug, designed for rapid and efficient conversion to diazepam in vivo, thereby improving its utility in emergency situations such as status epilepticus and as an antidote to organophosphate nerve agent poisoning.[3][4][5]

#### **Discovery and Synthesis**

The development of **Avizafone** hinged on the strategic application of prodrug technology. By conjugating a hydrophilic amino acid moiety, specifically a lysine-glycine dipeptide, to a diazepam precursor, a stable and water-soluble molecule was created.[1]



#### **Synthetic Pathway**

The synthesis of **Avizafone** is a two-step process:[1][2][6]

- Coupling: The process begins with the coupling of a protected lysine derivative with an
  intermediate derived from a diazepam precursor, 5-chloro-2-methyl-aminobenzophenone.[1]
   [2][6]
- Deprotection: This is followed by a deprotection step to yield the final **Avizafone** compound.

  [1]

The key precursors in this synthesis are 5-chloro-2-methyl-aminobenzophenone, which forms the core diazepam structure, and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid, a protected form of a lysine-glycine dipeptide that acts as the hydrophilic promoiety.[1][2] The S-configuration of the amino acid residue is crucial for its recognition by the enzymes that will ultimately cleave the prodrug to release diazepam.[1]

## Mechanism of Action: From Prodrug to Active Metabolite

**Avizafone** itself is pharmacologically inactive. Its therapeutic effect is realized upon its conversion to diazepam.

### **Enzymatic Conversion**

Following administration, **Avizafone** is rapidly hydrolyzed in the blood by enzymes such as peptidases and aminopeptidases.[2][5][7] This enzymatic cleavage breaks the amide bond linking the L-lysine-glycinamide moiety to the modified diazepam structure, releasing the active diazepam.[2] The half-life for the conversion of **Avizafone** to diazepam has been reported to be approximately 4.2 minutes in humans and 2.7 minutes in monkeys.[8][9]

### **Pharmacodynamics of Diazepam**

Once released, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[10][11] The binding of diazepam to the benzodiazepine site on the GABA-A receptor enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the



neuron.[10] This hyperpolarizes the neuron, resulting in an inhibitory effect on neurotransmission, which underlies diazepam's anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[10][12]

#### **Preclinical and Clinical Development**

The development of **Avizafone** has been supported by a series of preclinical and clinical studies to evaluate its pharmacokinetics, efficacy, and safety.

#### **Pharmacokinetic Profile**

Pharmacokinetic studies have been crucial in demonstrating the advantages of **Avizafone** over conventional diazepam formulations.

Table 1: Pharmacokinetic Parameters of Diazepam Following Administration of **Avizafone** vs. Diazepam in Humans (Intramuscular)

| Parameter                                            | Avizafone             | Diazepam              |
|------------------------------------------------------|-----------------------|-----------------------|
| Cmax (ng/mL)                                         | 231                   | 148                   |
| Tmax (h)                                             | Faster with Avizafone | Slower than Avizafone |
| AUC                                                  | Equal to Diazepam     | Equal to Avizafone    |
| (Data sourced from a study in healthy volunteers)[9] |                       |                       |

Table 2: Pharmacokinetic Parameters of Diazepam in Cynomolgus Monkeys Following Administration of **Avizafone** vs. Diazepam



| Dose                                                      | Drug      | Cmax (ng/mL)                        | Tmax (min)                         |
|-----------------------------------------------------------|-----------|-------------------------------------|------------------------------------|
| 0.7 μmol/kg                                               | Avizafone | Lower than Diazepam                 | Faster than Diazepam               |
| 0.7 μmol/kg                                               | Diazepam  | Higher than Avizafone               | Slower than Avizafone              |
| 1 μmol/kg                                                 | Avizafone | Higher than 0.7<br>μmol/kg Diazepam | Lower than 0.7<br>µmol/kg Diazepam |
| (Data sourced from a study on soman-induced toxicity)[13] |           |                                     |                                    |

Table 3: Bioavailability of Diazepam after Intranasal Administration of Avizafone in Rats

| Avizafone Dose<br>(Diazepam<br>Equivalent)                 | Bioavailability (%) | Cmax (ng/mL) | Tmax (min) |
|------------------------------------------------------------|---------------------|--------------|------------|
| 0.500 mg/kg                                                | 77.8 ± 6.0          | 71.5 ± 9.3   | 5          |
| 1.00 mg/kg                                                 | 112 ± 10            | 388 ± 31     | 8          |
| 1.50 mg/kg                                                 | 114 ± 7             | 355 ± 187    | 5          |
| (Data sourced from a study on intranasal delivery)[14][15] |                     |              |            |

## Efficacy in Status Epilepticus and Nerve Agent Poisoning

**Avizafone** has been primarily investigated for its utility in emergency medicine. Benzodiazepines are the first-line treatment for status epilepticus due to their rapid onset of action.[16] Clinical trials for status epilepticus have historically focused on the efficacy of benzodiazepines in terminating seizures.[17][18][19]

In preclinical models, **Avizafone** has been shown to be an effective countermeasure against organophosphate nerve agents like soman.[8][13] Studies in primates demonstrated that while



a higher molar dose of **Avizafone** was required to achieve the same protective effect as diazepam, it resulted in a faster onset of action.[8][13]

## **Experimental Protocols Synthesis of Avizafone Dihydrochloride**

A detailed two-step synthesis procedure has been described:[6]

- A suspension of finely powdered (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid in anhydrous 1,2-dimethoxyethane is prepared.
- This is reacted with 5-chloro-2-methyl-aminobenzophenone to form the intermediate (S)-Dibenzyl (6-((2-((2-benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diyl)dicarbamate.
- Subsequent deprotection yields **Avizafone** dihydrochloride.

#### In Vitro Permeability Studies

To assess the potential for intranasal delivery, in vitro permeability studies were conducted using Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers as a model for the nasal epithelium.[6][20]

- Avizafone was co-delivered with the enzyme Aspergillus oryzae (A.O.) protease to the apical side of the monolayers.
- The flux of diazepam across the monolayer to the basolateral side was measured using High-Performance Liquid Chromatography (HPLC).[6][20]
- Monolayer integrity was monitored using transepithelial electrical resistance (TEER)
   measurements and the lucifer yellow permeability assay.[6][20]

#### **Human Pharmacokinetic Study**

A randomized, single-dose, three-way, cross-over study in healthy volunteers was conducted to compare the bioavailability of diazepam after intramuscular injection of:



- Avizafone alone
- Diazepam alone
- **Avizafone** in combination with atropine and pralidoxime[9]

Blood samples were collected at various time points, and plasma concentrations of diazepam were determined using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated using non-compartmental and compartmental modeling analysis.[9]

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: **Avizafone** is hydrolyzed in the bloodstream to release active diazepam, which then enhances GABA-A receptor activity.

#### **Experimental Workflow: Human Pharmacokinetic Study**





Click to download full resolution via product page

Caption: Workflow for a human cross-over pharmacokinetic study of **Avizafone**.

### **Logical Relationship: Prodrug Concept**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Avizafone Dihydrobromide Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 2. Buy Avizafone (EVT-261085) | 65617-86-9 [evitachem.com]
- 3. Avizafone Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Avizafone Wikipedia [en.wikipedia.org]
- 5. tripsitter.com [tripsitter.com]
- 6. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugintelligencebulletin.com [drugintelligencebulletin.com]

#### Foundational & Exploratory





- 8. researchgate.net [researchgate.net]
- 9. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine—pralidoxime in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazepam Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of benzodiazepines on GABAA receptors PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy N2,N6-Di-Cbz Avizafone | 60067-14-3 [smolecule.com]
- 13. Compared efficacy of diazepam or avizafone to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avizafone | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 16. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Trials in Status Epilepticus: Current Evidence and Future Concepts PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized Trial of Three Anticonvulsant Medications for Status Epilepticus PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Status Epilepticus and Beyond: A Clinical Review of Status Epilepticus and an Update on Current Management Strategies in Super-refractory Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Water-Soluble Prodrug of Diazepam for Enhanced Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665846#discovery-and-history-of-avizafone-development]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com